Methyl 16-fluorohexadecanoate
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Overview
Description
Methyl 16-fluorohexadecanoate is an organic compound with the molecular formula C17H33FO2. It is a fluorinated fatty acid ester, specifically a methyl ester of 16-fluorohexadecanoic acid. This compound is of interest due to its unique chemical properties imparted by the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 16-fluorohexadecanoate can be synthesized through various methods. One common approach involves the esterification of 16-fluorohexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 16-fluorohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 16-fluorohexadecanoic acid.
Reduction: 16-fluorohexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 16-fluorohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorinated fatty acids on biological systems, including their metabolism and incorporation into cell membranes.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties due to the presence of fluorine
Mechanism of Action
The mechanism of action of methyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorohexadecanoate: Another fluorinated fatty acid ester with the fluorine atom in a different position.
Methyl 16-bromohexadecanoate: A brominated analog with similar structural features but different reactivity due to the presence of bromine.
Uniqueness
Methyl 16-fluorohexadecanoate is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to other fluorinated or halogenated analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H33FO2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
methyl 16-fluorohexadecanoate |
InChI |
InChI=1S/C17H33FO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
InChI Key |
ZFMXTBUVHPFAOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCF |
Origin of Product |
United States |
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